molecular formula C11H10N2O7 B8273935 Ethyl 3-(2,6-dinitrophenyl)-2-oxopropanoate

Ethyl 3-(2,6-dinitrophenyl)-2-oxopropanoate

Cat. No.: B8273935
M. Wt: 282.21 g/mol
InChI Key: IQXLFFBRHCXWSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2,6-dinitrophenyl)-2-oxopropanoate is a useful research compound. Its molecular formula is C11H10N2O7 and its molecular weight is 282.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10N2O7

Molecular Weight

282.21 g/mol

IUPAC Name

ethyl 3-(2,6-dinitrophenyl)-2-oxopropanoate

InChI

InChI=1S/C11H10N2O7/c1-2-20-11(15)10(14)6-7-8(12(16)17)4-3-5-9(7)13(18)19/h3-5H,2,6H2,1H3

InChI Key

IQXLFFBRHCXWSO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)CC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,6-Dinitrotoluene (10.0 g, 54.9 mmol) and oxalic acid diethylester (16.1 g, 110 mmol) are dissolved in ethanol (100 ml). Sodium ethylate (apx 2.5 N in ethanol, 54.9 mmol) is added, the mixture is stirred at 40° C. for 2 h. The solution is cooled to room temperature, adjusted to pH=3-4 with 2N hydrochloric acid, the solvent is evaporated in vacuo, the residue is partitioned between ethyl acetate and water, the organic layer is washed with water twice, dried over magnesium sulfate, filtered and evaporated. The crude product is purified with column chromatography on silica gel (eluent: cyclohexane/ethyl acetate, 2:1). Yield: 3.15 g (20%), mixture of keto/enol tautomers
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
54.9 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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